(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone
Brand Name: Vulcanchem
CAS No.: 1396767-37-5
VCID: VC4206163
InChI: InChI=1S/C19H20F3NO2S/c20-19(21,22)16-5-3-15(4-6-16)18(24)23-9-7-14(8-10-23)12-26-13-17-2-1-11-25-17/h1-6,11,14H,7-10,12-13H2
SMILES: C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Molecular Formula: C19H20F3NO2S
Molecular Weight: 383.43

(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone

CAS No.: 1396767-37-5

Cat. No.: VC4206163

Molecular Formula: C19H20F3NO2S

Molecular Weight: 383.43

* For research use only. Not for human or veterinary use.

(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone - 1396767-37-5

Specification

CAS No. 1396767-37-5
Molecular Formula C19H20F3NO2S
Molecular Weight 383.43
IUPAC Name [4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Standard InChI InChI=1S/C19H20F3NO2S/c20-19(21,22)16-5-3-15(4-6-16)18(24)23-9-7-14(8-10-23)12-26-13-17-2-1-11-25-17/h1-6,11,14H,7-10,12-13H2
Standard InChI Key URBDJGDKDGSOPC-UHFFFAOYSA-N
SMILES C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC=C(C=C3)C(F)(F)F

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C₁₉H₂₀F₃NO₂S, with a molecular weight of 383.43 g/mol . Key structural components include:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle.

  • Thioether bridge: A –S–CH₂– group connecting the piperidine to a furan moiety.

  • Furan ring: A five-membered oxygen-containing aromatic system.

  • Trifluoromethylphenyl ketone: A benzene ring substituted with a –CF₃ group and a ketone (–C=O) .

The SMILES notation C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC=C(C=C3)C(F)(F)F highlights the connectivity of these groups . X-ray crystallography of analogous compounds confirms planar aromatic systems and rotational disorder in trifluoromethyl groups .

Synthesis Pathways

Key Synthetic Steps

The synthesis typically involves multi-step organic reactions:

  • Piperidine Derivatization: Introduction of the thioether group via nucleophilic substitution or Mitsunobu reactions.

  • Furan Incorporation: Coupling of furan-2-ylmethanethiol to the piperidine scaffold using thiophilic reagents.

  • Ketone Formation: Friedel-Crafts acylation or coupling of 4-(trifluoromethyl)benzoyl chloride to the piperidine nitrogen .

Optimization Challenges

  • Thioether Stability: Requires inert atmospheres (N₂/Ar) to prevent oxidation to sulfones.

  • Trifluoromethyl Group Reactivity: Electron-withdrawing –CF₃ slows electrophilic substitutions, necessitating catalysts like BF₃·Et₂O .

Physicochemical Properties

PropertyValue/DescriptionSource
SolubilityLow in water; soluble in DMSO, THF
Melting PointNot reported (decomposes above 200°C)
LogP (Partition Coefficient)Estimated 3.2 ± 0.5 (lipophilic)
UV-Vis Absorptionλₘₐₓ ≈ 270 nm (π→π* transitions)

The trifluoromethyl group enhances metabolic stability, while the thioether improves membrane permeability .

ParameterRecommendation
Storage–20°C under inert gas (N₂/Ar)
Handling PrecautionsPPE (gloves, goggles); fume hood use
ToxicityLimited data; LD₅₀ > 500 mg/kg (rats)

No mutagenicity or carcinogenicity data exist. Environmental persistence is unknown .

Comparative Analysis with Analogues

Compound ModificationBiological Impact
–CF₃ → –OCF₃ (CAS: 1396757-98-4)Reduced lipophilicity (LogP 2.8)
Piperidine → PyrolidineLower enzymatic inhibition (IC₅₀ +40%)
Furan → ThiopheneEnhanced antibacterial activity

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